molecular formula C32H36O5 B14249206 Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate CAS No. 214745-50-3

Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate

Cat. No.: B14249206
CAS No.: 214745-50-3
M. Wt: 500.6 g/mol
InChI Key: WUXKYSKPUXURJG-UHFFFAOYSA-N
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Description

Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of xanthenes, which are known for their fluorescent properties and are widely used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate typically involves the esterification of benzoic acid derivatives with hexyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate stands out due to its specific structural configuration, which imparts unique fluorescent properties. This makes it particularly valuable in applications requiring precise and reliable fluorescence, such as in biological imaging and diagnostic assays.

Properties

CAS No.

214745-50-3

Molecular Formula

C32H36O5

Molecular Weight

500.6 g/mol

IUPAC Name

hexyl 2-(3-hexoxy-6-oxoxanthen-9-yl)benzoate

InChI

InChI=1S/C32H36O5/c1-3-5-7-11-19-35-24-16-18-28-30(22-24)37-29-21-23(33)15-17-27(29)31(28)25-13-9-10-14-26(25)32(34)36-20-12-8-6-4-2/h9-10,13-18,21-22H,3-8,11-12,19-20H2,1-2H3

InChI Key

WUXKYSKPUXURJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC=CC=C4C(=O)OCCCCCC

Origin of Product

United States

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